Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine
Physical and chemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine
An In-depth Technical Guide on 1-Ethyl-2-propyl-1H-indol-5-amine
Disclaimer: The following technical guide is a representative document for the novel compound 1-Ethyl-2-propyl-1H-indol-5-amine. Due to the absence of direct scientific literature for this specific molecule, the information presented herein is based on established knowledge of structurally similar indole and tryptamine derivatives. This guide is intended for researchers, scientists, and drug development professionals.
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and alkaloids with a wide range of biological activities.[1][2] 1-Ethyl-2-propyl-1H-indol-5-amine is a substituted indole that can also be classified as a tryptamine analog. Tryptamines are known for their interactions with serotonin receptors, and many derivatives are investigated for their potential as therapeutic agents.[2] This document outlines the predicted physicochemical properties, a plausible synthetic route, analytical characterization methods, and potential biological activities of this novel compound.
Physicochemical Properties
The physicochemical properties of 1-Ethyl-2-propyl-1H-indol-5-amine have been estimated based on the known properties of other substituted indoles. These properties are crucial for predicting the compound's behavior in biological systems and for the development of analytical methods. The incorporation of different functional groups can significantly influence properties like acidity (pKa) and lipophilicity (logP).[3][4][5]
| Property | Predicted Value |
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.30 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| pKa (of the amine) | 9.0 - 10.0 |
| logP | 2.5 - 3.5 |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. |
| Melting Point | Not established |
| Boiling Point | Not established |
Proposed Synthesis
A plausible synthetic route for 1-Ethyl-2-propyl-1H-indol-5-amine is a multi-step process commencing with the well-established Fischer indole synthesis to construct the core indole structure.[6][7] This would be followed by N-alkylation, nitration at the C5 position, and subsequent reduction to yield the final 5-amino product. The instability of some 5-aminoindole derivatives to air oxidation is a factor to consider during synthesis and storage.[8]
Experimental Protocols
Step 1: Fischer Indole Synthesis of 2-Propyl-5-nitro-1H-indole
This procedure is adapted from the general Fischer indole synthesis protocol.[7][9]
-
To a solution of p-nitrophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid), add 2-hexanone (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography on silica gel, to yield 2-propyl-5-nitro-1H-indole.
Step 2: N-Alkylation to form 1-Ethyl-2-propyl-5-nitro-1H-indole
This protocol is based on standard N-alkylation procedures for indoles.[7]
-
Dissolve 2-propyl-5-nitro-1H-indole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then add ethyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-ethyl-2-propyl-5-nitro-1H-indole.
Step 3: Reduction to 1-Ethyl-2-propyl-1H-indol-5-amine
This step involves the reduction of the nitro group to an amine, a common transformation in organic synthesis.[8]
-
Dissolve 1-ethyl-2-propyl-5-nitro-1H-indole (1 equivalent) in a solvent such as methanol or ethanol.
-
Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-2-propyl-1H-indol-5-amine, which can be further purified by column chromatography if necessary.
Analytical Characterization
The structural confirmation of 1-Ethyl-2-propyl-1H-indol-5-amine would rely on a combination of spectroscopic techniques.
NMR Spectroscopy
The predicted 1H and 13C NMR chemical shifts are based on general values for substituted indoles.[10][11]
| 1H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | 7.8 - 8.2 | br s | 1H | Indole N-H |
| 6.8 - 7.2 | d | 1H | H4 | |
| 6.5 - 6.8 | dd | 1H | H6 | |
| 6.9 - 7.1 | d | 1H | H7 | |
| 6.0 - 6.2 | s | 1H | H3 | |
| 3.5 - 4.0 | br s | 2H | NH2 | |
| 4.0 - 4.3 | q | 2H | N-CH2CH3 | |
| 2.6 - 2.9 | t | 2H | C2-CH2CH2CH3 | |
| 1.5 - 1.8 | m | 2H | C2-CH2CH2CH3 | |
| 1.3 - 1.5 | t | 3H | N-CH2CH3 | |
| 0.8 - 1.0 | t | 3H | C2-CH2CH2CH3 | |
| 13C NMR | Predicted δ (ppm) | Assignment | ||
| Carbons | 140 - 145 | C2 | ||
| 135 - 140 | C7a | |||
| 130 - 135 | C5 | |||
| 128 - 132 | C3a | |||
| 110 - 115 | C7 | |||
| 105 - 110 | C4 | |||
| 100 - 105 | C6 | |||
| 98 - 102 | C3 | |||
| 40 - 45 | N-CH2CH3 | |||
| 28 - 32 | C2-CH2CH2CH3 | |||
| 20 - 24 | C2-CH2CH2CH3 | |||
| 14 - 18 | C2-CH2CH2CH3 | |||
| 12 - 16 | N-CH2CH3 |
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern. For analysis of biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13][14]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be effective.
-
Expected Molecular Ion: [M+H]+ at m/z 203.15.
-
Fragmentation: Fragmentation would likely involve cleavage of the propyl and ethyl groups, as well as fragmentation of the indole ring.
Chromatography
-
TLC: Silica gel plates with a mobile phase of ethyl acetate/hexane or dichloromethane/methanol would be suitable for monitoring reaction progress.
-
Column Chromatography: Silica gel is the standard stationary phase for purification.
-
LC-MS/MS: A C18 reversed-phase column with a gradient elution of acetonitrile and water (with formic acid as a modifier) would be a good starting point for analytical separations.[15]
Potential Biological Activity and Signaling Pathways
The biological activity of 1-Ethyl-2-propyl-1H-indol-5-amine is currently unknown. However, based on its structural similarity to other tryptamines and substituted indoles, some potential activities can be hypothesized.
Many tryptamine derivatives are agonists at serotonin receptors, particularly the 5-HT2A receptor.[12] The 5-aminoindole moiety is also found in compounds with a range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[8][16][17] For example, some 2-amino-5-hydroxyindole derivatives are potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory pathways.[16][18]
Given its structure, a primary hypothesis is that 1-Ethyl-2-propyl-1H-indol-5-amine could act as a serotonin receptor agonist. The interaction with a G-protein coupled receptor (GPCR) like a serotonin receptor would initiate a downstream signaling cascade.
Conclusion
1-Ethyl-2-propyl-1H-indol-5-amine is a novel compound with potential for interesting biological activities, given its structural relationship to known bioactive indole and tryptamine derivatives. This guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and methods for its analytical characterization. Further research is necessary to synthesize this compound, confirm its properties, and explore its pharmacological profile. The methodologies and data presented here offer a starting point for such investigations, which could uncover new therapeutic applications for this and related molecules.
References
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- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. m.youtube.com [m.youtube.com]
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- 14. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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